molecular formula C8H22N4O4S B048788 1,4,7,10-Tetraazacyclododecane sulfate CAS No. 112193-77-8

1,4,7,10-Tetraazacyclododecane sulfate

Cat. No.: B048788
CAS No.: 112193-77-8
M. Wt: 270.35 g/mol
InChI Key: VKWLPPSMIINPDP-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane sulfate is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is particularly significant in the field of coordination chemistry and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1,4,7,10-tetraazacyclododecane sulfate typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of a linear tetraamine with a dihalide under basic conditions to form the macrocyclic ring . Industrial production methods often optimize this process to increase yield and reduce costs. For example, the use of trifluoromethanesulfonic acid as a cyclization agent has been shown to produce high yields under mild conditions .

Chemical Reactions Analysis

1,4,7,10-Tetraazacyclododecane sulfate undergoes various chemical reactions, including:

Common reagents for these reactions include metal salts, acids, and bases. The major products formed are typically metal complexes, which have various applications in research and industry.

Mechanism of Action

The primary mechanism by which 1,4,7,10-tetraazacyclododecane sulfate exerts its effects is through the formation of stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a highly stable structure. This stability is crucial for applications such as MRI contrast agents, where the complex must remain intact in the body .

Comparison with Similar Compounds

1,4,7,10-Tetraazacyclododecane sulfate is often compared with other macrocyclic compounds such as:

The uniqueness of this compound lies in its balance of ring size and nitrogen coordination, providing optimal stability for many applications.

Properties

CAS No.

112193-77-8

Molecular Formula

C8H22N4O4S

Molecular Weight

270.35 g/mol

IUPAC Name

sulfuric acid;1,4,7,10-tetrazacyclododecane

InChI

InChI=1S/C8H20N4.H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;1-5(2,3)4/h9-12H,1-8H2;(H2,1,2,3,4)

InChI Key

VKWLPPSMIINPDP-UHFFFAOYSA-N

SMILES

C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1CNCCNCCNCCN1.OS(=O)(=O)O

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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